molecular formula C23H24FN3O3 B11007402 N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11007402
M. Wt: 409.5 g/mol
InChI Key: FIWLWKTYXKCJJC-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as tert-butyl, fluoro, and methoxy enhances its chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenylamine, 4-fluoro-2-methoxybenzaldehyde, and appropriate pyridazinone precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining 4-tert-butylphenylamine with 4-fluoro-2-methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with a pyridazinone precursor in the presence of a catalyst to form the desired pyridazinone ring.

    Acetylation: The final step involves acetylation of the pyridazinone derivative to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of functional groups such as fluoro and methoxy can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-2-[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(4-tert-butylphenyl)-2-[3-(4-methyl-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(4-tert-butylphenyl)-2-[3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of tert-butyl, fluoro, and methoxy groups provides a distinct profile that may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H24FN3O3/c1-23(2,3)15-5-8-17(9-6-15)25-21(28)14-27-22(29)12-11-19(26-27)18-10-7-16(24)13-20(18)30-4/h5-13H,14H2,1-4H3,(H,25,28)

InChI Key

FIWLWKTYXKCJJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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